![molecular formula C20H22N4O4S B2853659 1-(benzo[d]oxazol-2-yl)-N-(4-sulfamoylphenethyl)pyrrolidine-2-carboxamide CAS No. 2034209-93-1](/img/structure/B2853659.png)
1-(benzo[d]oxazol-2-yl)-N-(4-sulfamoylphenethyl)pyrrolidine-2-carboxamide
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Description
Benzoxazole derivatives are compounds of significant interest due to their biological importance . They have been synthesized and screened for various studies, including in-silico studies and in-vitro antibacterial activity .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves several steps. For instance, benzo[d]oxazole-2-thiol was prepared by reacting with 2-aminophenol and carbon disulfide in the presence of alcoholic potassium hydroxide . Then, 2-hydrazinylbenzo[d]oxazole was synthesized from the reaction of compound 1 with hydrazine hydrate in the presence of alcohol .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be complex. For example, (E)-4-(3,5-Bis(benzo[d]oxazol-2-yl)-2,6-dihydroxystyryl)-1-ethylpyridin-1-ium iodide, a benzoxazole derivative, was synthesized by coupling a styryl substituent into the bis(HBO) 1 structure .Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions. For instance, compound 2 was reacted with aromatic aldehydes to give Schiff base, 2-(2-benzylidene-hydrazinyl)benzo[d]oxazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary. For instance, some benzoxazole derivatives exhibited bright red emission with a large Stokes shift, attributing to strong ICT enhanced by ESIPT .Mechanism of Action
Future Directions
The future directions of research on benzoxazole derivatives could involve further exploration of their biological activities and potential applications in various fields. For instance, some benzoxazole derivatives have shown promising anti-cancer and anti-mycobacterial activities , suggesting potential for further development in these areas.
properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c21-29(26,27)15-9-7-14(8-10-15)11-12-22-19(25)17-5-3-13-24(17)20-23-16-4-1-2-6-18(16)28-20/h1-2,4,6-10,17H,3,5,11-13H2,(H,22,25)(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPSSTFHJOFASB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]oxazol-2-yl)-N-(4-sulfamoylphenethyl)pyrrolidine-2-carboxamide |
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